

# Regaloside B: A Technical Guide to its Safety and Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Regaloside B

Cat. No.: B1588128

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## Abstract

**Regaloside B**, a phenylpropanoid glycoside isolated from *Lilium longiflorum*, has garnered interest for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently available safety and toxicity data on **Regaloside B**. A thorough review of existing literature and safety data sheets indicates a significant gap in robust toxicological information. While a Material Safety Data Sheet (MSDS) provides a preliminary hazard classification, dedicated non-clinical safety studies, including acute and chronic toxicity, genotoxicity, and cytotoxicity, are largely absent from the public domain. This document summarizes the available information, highlights critical knowledge gaps, and provides standardized experimental workflows for future toxicological assessments of **Regaloside B**, aiming to guide further research and development.

## Introduction

**Regaloside B** is a natural compound belonging to the class of phenylpropanoid glycosides. It has been identified in plant species such as *Lilium longiflorum* and is noted for its potential therapeutic effects, primarily its anti-inflammatory activity through the inhibition of iNOS and COX-2 expression. Despite its potential, a comprehensive understanding of its safety and toxicity profile is essential for any progression towards therapeutic application. This guide serves as a technical resource for researchers and drug development professionals,

consolidating the known safety information and outlining the necessary experimental investigations to build a complete toxicological profile.

## Physicochemical Properties

Property	Value
IUPAC Name	[(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[[(2R)-2-(acetyloxy)-3-(4-hydroxycinnamoyloxy)propoxy]methyl]oxane-3,4,5-triol
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>11</sub>
Molecular Weight	442.41 g/mol
CAS Number	114420-67-6

## Non-Clinical Safety and Toxicity Data

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific studies on the safety and toxicity of **Regaloside B**. The majority of available information is derived from a Material Safety Data Sheet (MSDS) and general knowledge of the compound class.

### Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for **Regaloside B** are not available in published literature. However, an MSDS classifies **Regaloside B** as "Acute toxicity, Oral (Category 4)" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. This classification suggests that the substance is harmful if swallowed, with an expected LD50 range of 300 to 2000 mg/kg for oral administration in rats.

Endpoint	Classification	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed[1]

### Repeated Dose Toxicity

No studies on the repeated dose toxicity of **Regaloside B** were identified. Therefore, the No-Observed-Adverse-Effect Level (NOAEL) has not been established.

## Genotoxicity

There are no published studies on the genotoxic potential of **Regaloside B**, such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.

## Carcinogenicity

The carcinogenic potential of **Regaloside B** has not been evaluated in long-term animal studies. However, a supplied MSDS indicates that it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Toxicology Program (NTP)[1].

## Cytotoxicity

Limited data is available regarding the cytotoxicity of **Regaloside B**. One study mentioned that **Regaloside B** "did not show adverse effects on cell viability" in human umbilical cord mesenchymal stem cells (hUCMSCs) at a concentration of 400 µg/mL. However, comprehensive cytotoxicity studies across a range of cell lines and concentrations are lacking.

## Ecotoxicity

The available MSDS classifies **Regaloside B** as "Acute aquatic toxicity (Category 1)" and "Chronic aquatic toxicity (Category 1)"[1]. This indicates that the substance is very toxic to aquatic life with long-lasting effects.

Endpoint	Classification	Hazard Statement
Acute Aquatic Toxicity	Category 1	H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity	Category 1	H410: Very toxic to aquatic life with long lasting effects[1]

## Information on Related Substances

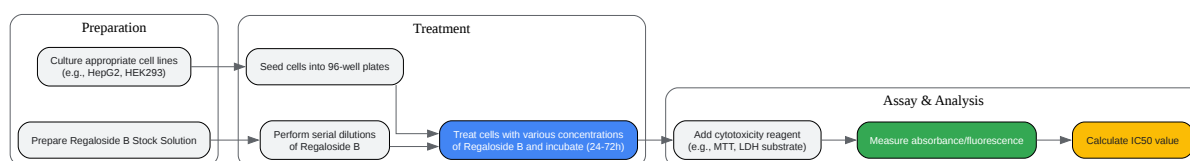
**Regaloside B** is isolated from *Lilium longiflorum* (Easter lily). It is important to note that extracts from this plant have been reported to be nephrotoxic, particularly in felines[2][3][4]. The specific compound responsible for this toxicity has not been definitively identified, and it is unknown if **Regaloside B** contributes to this effect. Phenylpropanoid glycosides as a class exhibit a wide range of biological activities, and glycosylation is generally considered to reduce the toxicity of the aglycone moiety[5][6].

## Proposed Experimental Protocols for Toxicological Assessment

Given the significant data gaps, the following standard experimental workflows are proposed to establish a comprehensive safety and toxicity profile for **Regaloside B**.

### In Vitro Cytotoxicity Assay Workflow

This workflow outlines a standard procedure for assessing the cytotoxic potential of **Regaloside B** using a cell-based assay, such as the MTT or LDH release assay.

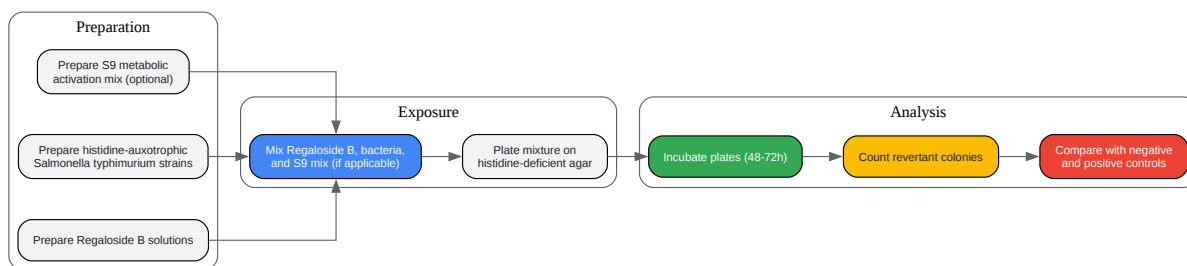


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Caption: Workflow for in vitro cytotoxicity assessment of **Regaloside B**.

### Ames Test (Bacterial Reverse Mutation Assay) Workflow

This diagram illustrates the standard procedure for the Ames test to evaluate the mutagenic potential of **Regaloside B**.

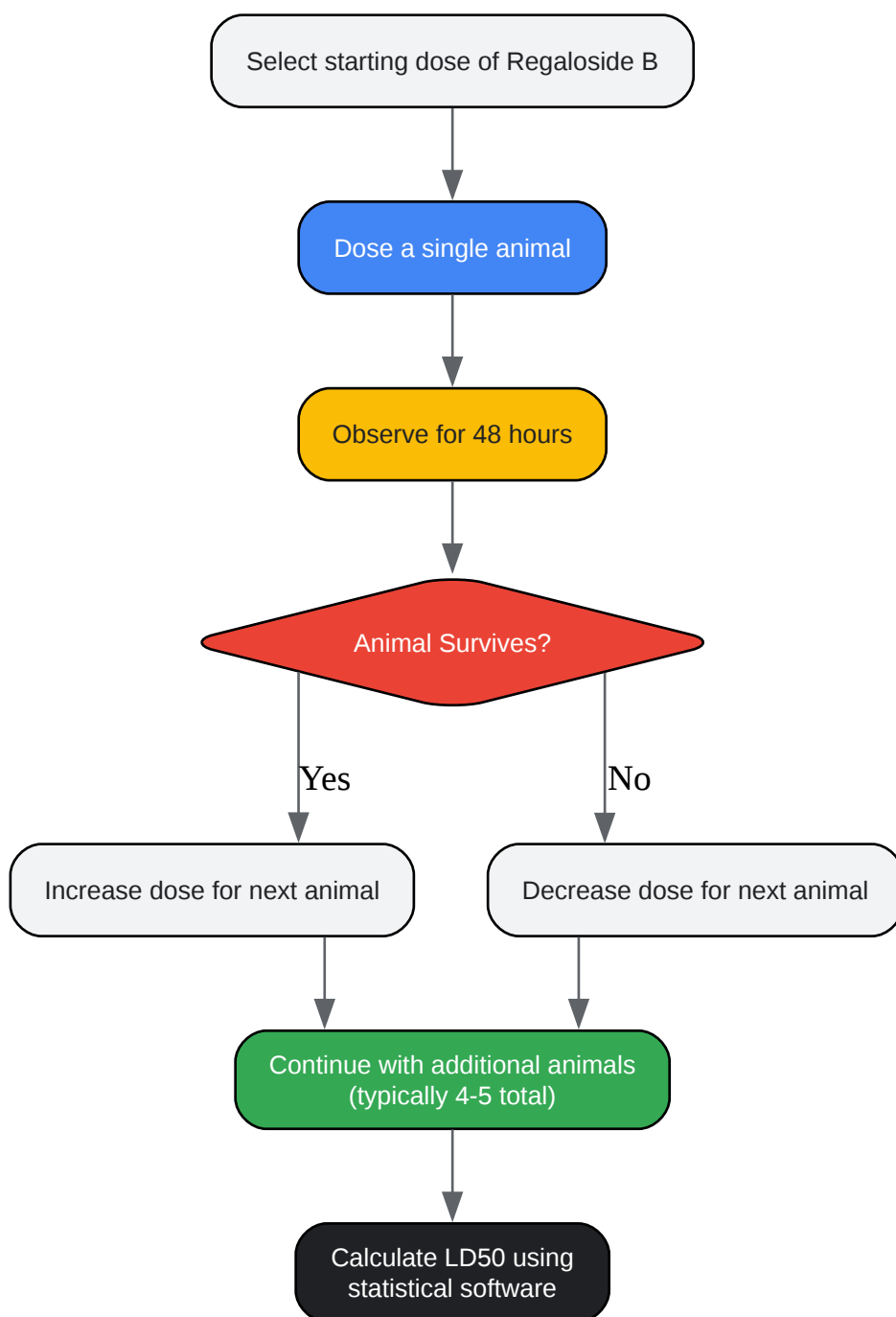


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Caption: Workflow for the Ames test to assess mutagenicity.

## In Vivo Acute Oral Toxicity (Up-and-Down Procedure) Workflow

This workflow describes a common method for determining the acute oral LD50 in rodents.



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Caption: Workflow for in vivo acute oral toxicity testing.

## Conclusion and Future Directions

The current body of knowledge on the safety and toxicity of **Regaloside B** is exceedingly limited and relies heavily on a single Material Safety Data Sheet. While this provides a

preliminary hazard assessment, it is insufficient for a comprehensive risk evaluation, particularly for any potential therapeutic development.

There is a critical need for robust, guideline-compliant toxicological studies to be conducted on **Regaloside B**. Future research should prioritize:

- Acute toxicity studies via relevant routes of administration to determine the LD50.
- Repeated dose toxicity studies to establish the NOAEL and identify target organs.
- A battery of genotoxicity tests, including the Ames test and a micronucleus assay.
- Comprehensive in vitro cytotoxicity screening across a panel of relevant human cell lines.
- Investigation into the potential contribution of **Regaloside B** to the known nephrotoxicity of *Lilium longiflorum* extracts in sensitive species.

Without these fundamental studies, the safety profile of **Regaloside B** remains largely unknown, significantly hindering its potential for further development. This guide serves as a call to action for the scientific community to address these critical data gaps.

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